![molecular formula C12H15NO2 B051539 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 123266-86-4](/img/structure/B51539.png)
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, also known as EBIO, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the activation of SK channels. SK channels are a type of potassium channel that are activated by an increase in intracellular calcium levels. When activated, SK channels lead to hyperpolarization of the cell membrane, which can have various effects depending on the type of cell. In smooth muscle cells, the hyperpolarization leads to relaxation and vasodilation, while in neurons, it leads to an increase in the firing rate of action potentials.
Efectos Bioquímicos Y Fisiológicos
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been found to have various biochemical and physiological effects. In addition to its effects on the cardiovascular and nervous systems, it has also been found to have anti-inflammatory properties. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which can be beneficial in the treatment of inflammatory diseases. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been found to have a protective effect on the liver, as it can prevent liver damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in lab experiments is its specificity for SK channels. This allows researchers to study the effects of SK channel activation without affecting other ion channels. However, one limitation of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is its solubility. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. One area of research is the development of more potent and selective SK channel activators. This could lead to the development of new drugs for the treatment of hypertension and neurological disorders. Another area of research is the study of the effects of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one on other systems in the body, such as the immune system and the endocrine system. Finally, the potential use of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the reaction of 2-amino-4,5-dihydro-1H-benzo[b]azepin-3-one with ethyl chloroformate in the presence of a base. This reaction results in the formation of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Aplicaciones Científicas De Investigación
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been studied for its potential therapeutic applications in various fields of research. It has been found to have a positive effect on the cardiovascular system, as it activates the small conductance calcium-activated potassium (SK) channels in smooth muscle cells. This activation leads to vasodilation, which can be beneficial in the treatment of hypertension. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been studied for its potential use in the treatment of neurological disorders, as it has been found to enhance the activity of SK channels in neurons, leading to an increase in the firing rate of action potentials.
Propiedades
Número CAS |
123266-86-4 |
|---|---|
Nombre del producto |
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
7-ethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-6-7-11-9(8-10)4-3-5-12(14)13-11/h6-8H,2-5H2,1H3,(H,13,14) |
Clave InChI |
BAJYEEUZCLPZOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
Sinónimos |
2H-1-Benzazepin-2-one,7-ethoxy-1,3,4,5-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



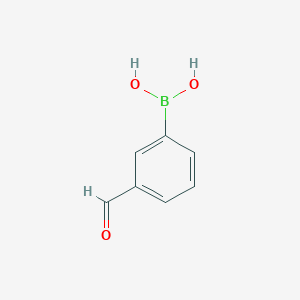
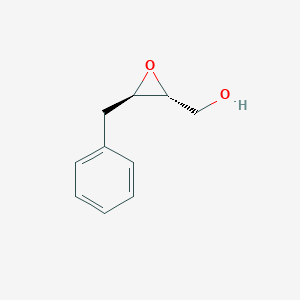


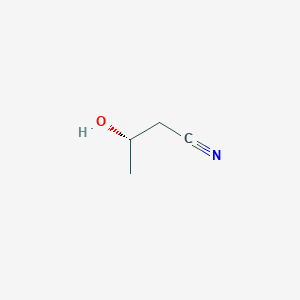

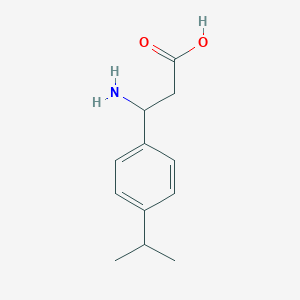
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
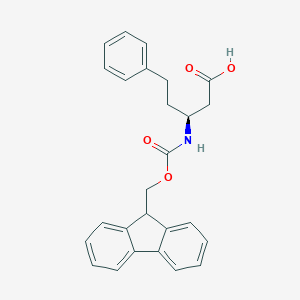
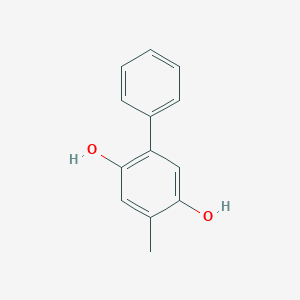
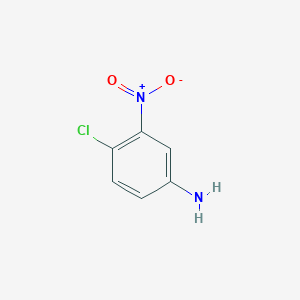
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)

